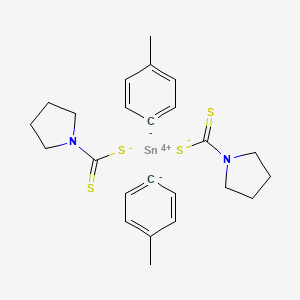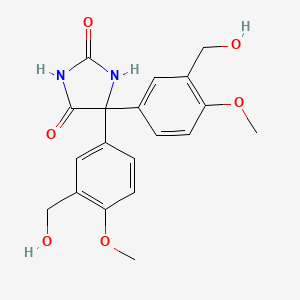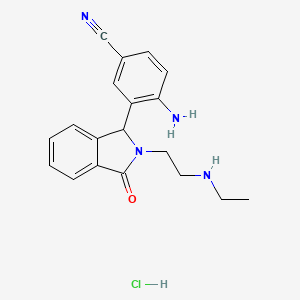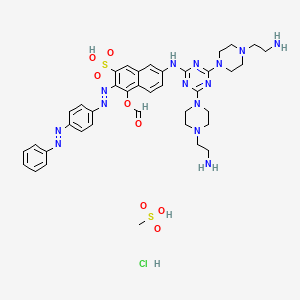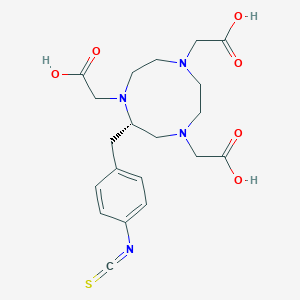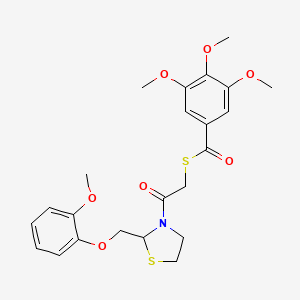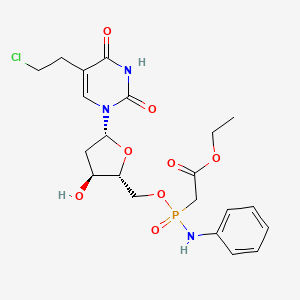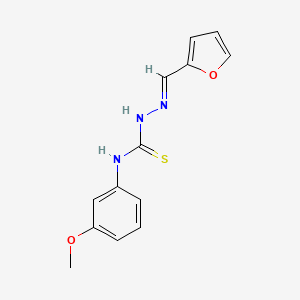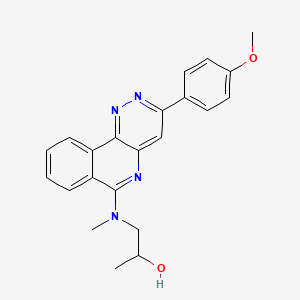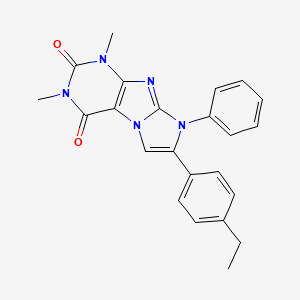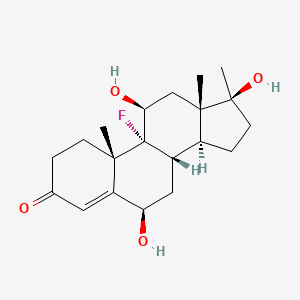
6-Hydroxyfluoxymesterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxyfluoxymesterone is a synthetic androgenic anabolic steroid. It is a derivative of fluoxymesterone, which is known for its potent androgenic properties. The compound has the molecular formula C20H29FO4 and a molecular weight of 352.44 g/mol . It is characterized by the presence of hydroxyl groups at the 6, 11, and 17 positions, as well as a fluorine atom at the 9 position.
Méthodes De Préparation
The synthesis of 6-Hydroxyfluoxymesterone involves multiple steps, starting from fluoxymesterone. The hydroxylation at the 6 position is a critical step in the synthesis. The reaction conditions typically involve the use of strong oxidizing agents and specific catalysts to achieve the desired hydroxylation
Analyse Des Réactions Chimiques
6-Hydroxyfluoxymesterone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in dehydroxylated products.
Substitution: The fluorine atom at the 9 position can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Hydroxyfluoxymesterone has several scientific research applications:
Biology: The compound is studied for its effects on cellular processes and protein synthesis.
Industry: It is used in the development of performance-enhancing drugs and in the study of steroid metabolism.
Mécanisme D'action
6-Hydroxyfluoxymesterone exerts its effects by binding to androgen receptors in the body. This binding initiates a cascade of molecular events that lead to increased protein synthesis and muscle growth. The compound’s molecular targets include the androgen receptor and various enzymes involved in steroid metabolism . The pathways involved are similar to those of other anabolic steroids, involving the regulation of gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
6-Hydroxyfluoxymesterone is unique due to its specific hydroxylation pattern and the presence of a fluorine atom. Similar compounds include:
Fluoxymesterone: The parent compound, known for its potent androgenic effects.
Testosterone: The natural androgen hormone with a similar mechanism of action but lacking the fluorine atom and hydroxyl groups.
Methyltestosterone: Another synthetic androgen with a methyl group at the 17 position instead of a hydroxyl group.
These compounds share similar anabolic and androgenic properties but differ in their specific chemical structures and resulting biological activities.
Propriétés
Numéro CAS |
88936-08-7 |
|---|---|
Formule moléculaire |
C20H29FO4 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
(6R,8S,9R,10S,11S,13S,14S,17S)-9-fluoro-6,11,17-trihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H29FO4/c1-17-6-4-11(22)8-14(17)15(23)9-13-12-5-7-19(3,25)18(12,2)10-16(24)20(13,17)21/h8,12-13,15-16,23-25H,4-7,9-10H2,1-3H3/t12-,13-,15+,16-,17-,18-,19-,20-/m0/s1 |
Clé InChI |
SAMKMXPGYNTUIZ-SIZAIIQISA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1[C@@H](C[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CC[C@]4(C)O)C)O)F)O |
SMILES canonique |
CC12CCC(=O)C=C1C(CC3C2(C(CC4(C3CCC4(C)O)C)O)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


